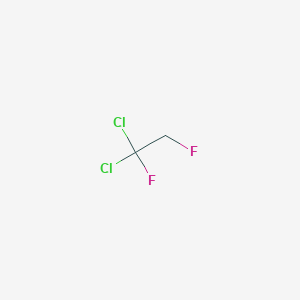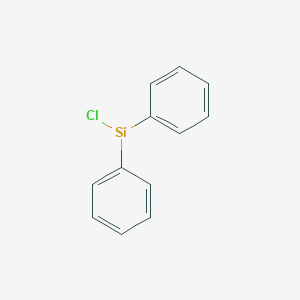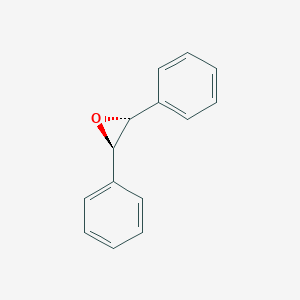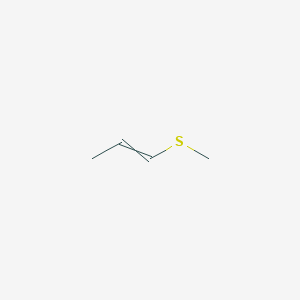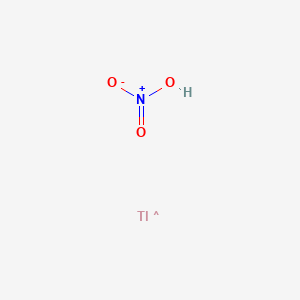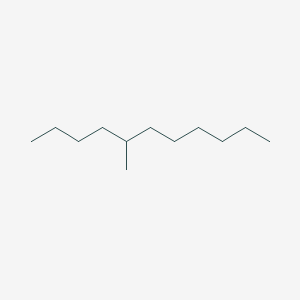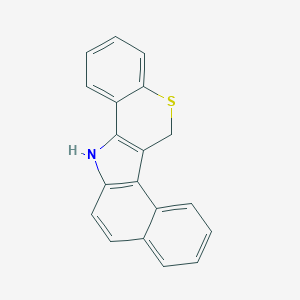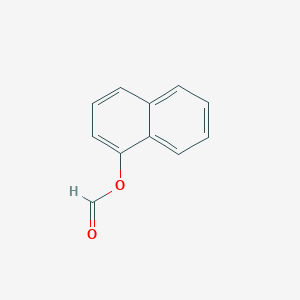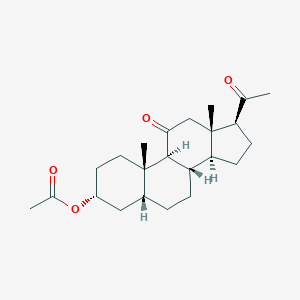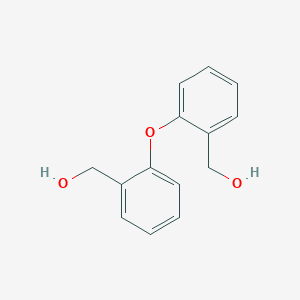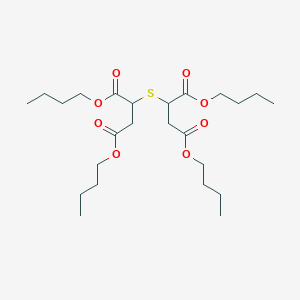
Tetrabutyl thiodisuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutyl thiodisuccinate (TBTD) is a chemical compound that belongs to the class of thioesters. It is widely used in various scientific research applications due to its unique chemical properties. TBTD is known for its ability to act as a radical scavenger and an antioxidant. In
Mecanismo De Acción
Tetrabutyl thiodisuccinate acts as a radical scavenger by donating a hydrogen atom to a free radical, thereby stabilizing it. It also acts as an antioxidant by inhibiting the formation of free radicals through the oxidation of Tetrabutyl thiodisuccinate itself. Tetrabutyl thiodisuccinate can also form a complex with metal ions, thereby preventing the metal ions from catalyzing radical reactions.
Efectos Bioquímicos Y Fisiológicos
Tetrabutyl thiodisuccinate has been shown to have low toxicity and is not expected to have any significant physiological effects. However, it has been shown to have some biochemical effects, such as inhibiting the activity of certain enzymes, including cholinesterase and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrabutyl thiodisuccinate has several advantages for lab experiments, including its low toxicity, stability, and ease of use. However, it also has some limitations, such as its limited solubility in water and its potential to interfere with certain analytical techniques.
Direcciones Futuras
There are several future directions for the use of Tetrabutyl thiodisuccinate in scientific research. One potential direction is the development of new Tetrabutyl thiodisuccinate-based antioxidants and stabilizers for polymers and lubricants. Another potential direction is the use of Tetrabutyl thiodisuccinate in the development of new drugs for the treatment of diseases that involve free radical damage, such as cancer and neurodegenerative diseases.
In conclusion, Tetrabutyl thiodisuccinate is a versatile chemical compound that has many potential applications in scientific research. Its unique chemical properties make it a valuable tool for studying radical reactions, polymerization, and photochemistry. While there are limitations to its use, Tetrabutyl thiodisuccinate has many advantages and is expected to continue to be an important tool in scientific research in the future.
Métodos De Síntesis
Tetrabutyl thiodisuccinate can be synthesized through the reaction between succinic anhydride and tetra-n-butylthiuram disulfide. The reaction takes place in the presence of a catalyst, such as sodium methoxide, in a solvent, such as methanol. The resulting product is then purified through crystallization or distillation.
Aplicaciones Científicas De Investigación
Tetrabutyl thiodisuccinate has been widely used in various scientific research applications, including polymerization, photochemistry, and radical reactions. It is also used as a stabilizer in polymers and as an antioxidant in lubricants and fuels. Tetrabutyl thiodisuccinate has been shown to improve the thermal stability of polymers and to enhance the oxidative stability of lubricants.
Propiedades
Número CAS |
10042-89-4 |
|---|---|
Nombre del producto |
Tetrabutyl thiodisuccinate |
Fórmula molecular |
C24H42O8S |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
dibutyl 2-(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanylbutanedioate |
InChI |
InChI=1S/C24H42O8S/c1-5-9-13-29-21(25)17-19(23(27)31-15-11-7-3)33-20(24(28)32-16-12-8-4)18-22(26)30-14-10-6-2/h19-20H,5-18H2,1-4H3 |
Clave InChI |
QEFOHLDZJZYQEZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
SMILES canónico |
CCCCOC(=O)CC(C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Otros números CAS |
10042-89-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
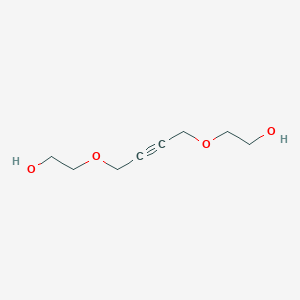
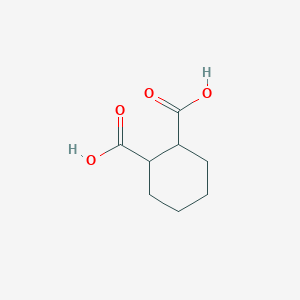
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
